Cas no 2764022-11-7 (1-(2-fluorophenyl)-1H-pyrazole-4-thiol)

1-(2-Fluorophenyl)-1H-pyrazole-4-thiol is a fluorinated pyrazole derivative characterized by the presence of a thiol functional group at the 4-position of the pyrazole ring. This structural feature imparts reactivity for further functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research. The 2-fluorophenyl substitution enhances electronic properties, potentially influencing binding affinity in medicinal chemistry applications. The compound’s thiol group offers versatility in forming disulfide bonds or metal complexes, useful in catalysis or material science. Its well-defined structure ensures consistency in synthetic pathways, while the fluorine atom may improve metabolic stability in bioactive molecules. Suitable for controlled reactions under inert conditions due to thiol sensitivity.
1-(2-fluorophenyl)-1H-pyrazole-4-thiol structure
2764022-11-7 structure
Product Name:1-(2-fluorophenyl)-1H-pyrazole-4-thiol
CAS No:2764022-11-7
MF:C9H7FN2S
MW:194.228683710098
CID:5548137
PubChem ID:165996353
Update Time:2025-10-09

1-(2-fluorophenyl)-1H-pyrazole-4-thiol Chemical and Physical Properties

Names and Identifiers

    • 2764022-11-7
    • 1-(2-fluorophenyl)-1H-pyrazole-4-thiol
    • EN300-27748292
    • Inchi: 1S/C9H7FN2S/c10-8-3-1-2-4-9(8)12-6-7(13)5-11-12/h1-6,13H
    • InChI Key: DLBTWVPMAAMQGF-UHFFFAOYSA-N
    • SMILES: SC1C=NN(C=1)C1C=CC=CC=1F

Computed Properties

  • Exact Mass: 194.03139757g/mol
  • Monoisotopic Mass: 194.03139757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 18.8Ų

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Additional information on 1-(2-fluorophenyl)-1H-pyrazole-4-thiol

1-(2-Fluorophenyl)-1H-Pyrazole-4-Thiol: A Comprehensive Overview

The compound 1-(2-fluorophenyl)-1H-pyrazole-4-thiol, with the CAS number 27640-22-11-7, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of a fluorophenyl group at the 2-position and a thiol (-SH) group at the 4-position imparts unique electronic and structural properties to this molecule, making it a valuable substrate for various applications.

Recent studies have highlighted the potential of 1-(2-fluorophenyl)-1H-pyrazole-4-thiol in drug discovery. The pyrazole ring is known for its ability to act as a scaffold in medicinal chemistry due to its versatility in binding to various biological targets. The fluorine atom in the phenyl group enhances the lipophilicity of the molecule, which is crucial for improving bioavailability in drug candidates. Moreover, the thiol group can participate in hydrogen bonding and metal coordination, making this compound a promising candidate for targeting enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

In terms of synthesis, researchers have developed efficient methods to prepare 1-(2-fluorophenyl)-1H-pyrazole-4-thiol. One common approach involves the condensation of 2-fluorobenzaldehyde with an appropriate thioamide or thiosemicarbazide under acidic or basic conditions. The reaction conditions are optimized to ensure high yield and purity, which are critical for subsequent applications. The use of microwave-assisted synthesis has also been explored, offering a faster and more energy-efficient route compared to traditional methods.

The electronic properties of 1-(2-fluorophenyl)-1H-pyrazole-4-thiol have been studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the molecule exhibits a conjugated π-system that contributes to its stability and reactivity. The fluorine atom introduces an electron-withdrawing effect, which modulates the electronic distribution within the molecule and influences its reactivity towards electrophiles and nucleophiles.

In materials science, 1-(2-fluorophenyl)-1H-pyrazole-4-thiol has shown potential as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). The thiol group can act as a ligand, coordinating with metal ions such as copper, zinc, and nickel. These materials exhibit interesting properties such as porosity, luminescence, and catalytic activity, making them suitable for applications in gas storage, sensing, and catalysis.

Recent advancements in green chemistry have also explored the use of 1-(2-fluorophenyl)-1H-pyrazole-4-thiol in environmentally friendly processes. For instance, this compound has been employed as a catalyst in organic transformations under mild conditions. Its ability to facilitate reactions such as oxidation, reduction, and coupling makes it a valuable tool in sustainable chemical synthesis.

In conclusion, 1-(2-fluorophenyl)-1H-pyrazole-4-thiol is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application development, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic research and industrial applications.

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